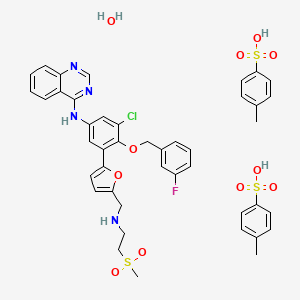
Lapatinib tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lapatinib tosylate is a pharmaceutical compound used primarily in the treatment of advanced or metastatic breast cancer. It is a dual tyrosine kinase inhibitor that targets both the human epidermal growth factor receptor type 2 (HER2) and the epidermal growth factor receptor (EGFR). By inhibiting these receptors, this compound helps to slow down or stop the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lapatinib tosylate is synthesized through a series of chemical reactions involving intermediates. One common method involves the palladium-catalyzed coupling of a substituted 4-anilino-6-iodo-quinazoline with a furan-2-yl-boronic acid . This is followed by further modifications to produce the final compound. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often includes steps like crystallization and purification to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Lapatinib tosylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as ethanol and methanol. The conditions often involve controlled temperatures and pressures to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Lapatinib tosylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving tyrosine kinase inhibitors.
Biology: It is used to study cell signaling pathways and the role of HER2 and EGFR in cancer.
Industry: It is used in the pharmaceutical industry for the development of new cancer therapies.
Mechanism of Action
Lapatinib tosylate works by binding to the intracellular phosphorylation domain of HER2 and EGFR, preventing receptor autophosphorylation upon ligand binding. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, thereby slowing down or stopping the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Trastuzumab: Another HER2 inhibitor used in the treatment of breast cancer.
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Uniqueness
Lapatinib tosylate is unique in its dual inhibition of both HER2 and EGFR, making it effective in cases where cancer cells overexpress both receptors. This dual action provides a broader spectrum of activity compared to compounds that target only one receptor .
Properties
Molecular Formula |
C43H44ClFN4O11S3 |
|---|---|
Molecular Weight |
943.5 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]-5-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]phenyl]quinazolin-4-amine;4-methylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C29H26ClFN4O4S.2C7H8O3S.H2O/c1-40(36,37)12-11-32-16-22-9-10-27(39-22)24-14-21(35-29-23-7-2-3-8-26(23)33-18-34-29)15-25(30)28(24)38-17-19-5-4-6-20(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10;/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10);1H2 |
InChI Key |
UDGDJZMBLIHDBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=C(C(=CC(=C2)NC3=NC=NC4=CC=CC=C43)Cl)OCC5=CC(=CC=C5)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


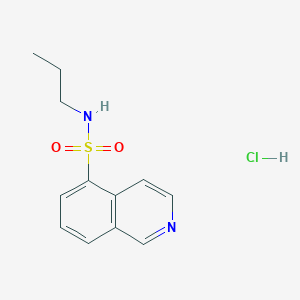

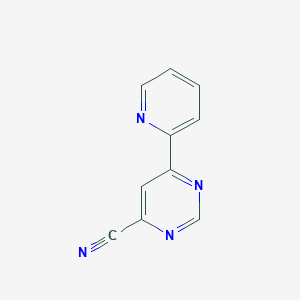

![3-Cyclopentylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14882419.png)

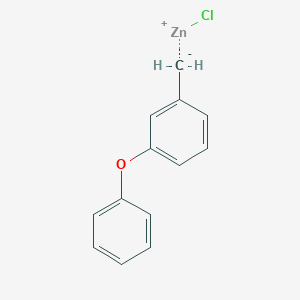
![3-bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14882433.png)
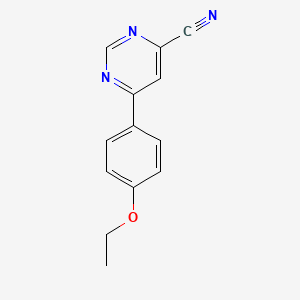

![N-((1-(4-bromophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B14882459.png)
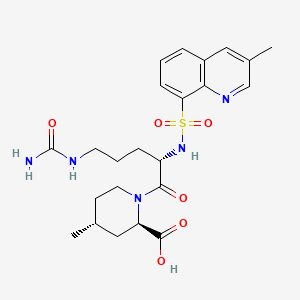

![2-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14882468.png)
